Regioselective Protection Advantage Over Unprotected Ribose
The use of a pre-protected building block like methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a close analog of the target compound, significantly improves synthetic efficiency compared to starting from free D-ribose. This protection step can be achieved in high yield under specific conditions, as demonstrated by multiple studies [1][2].
| Evidence Dimension | Synthetic Yield of 2,3-O-isopropylidene Protection |
|---|---|
| Target Compound Data | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (direct analog) obtained in 90% yield from methyl beta-D-ribofuranoside [1]. |
| Comparator Or Baseline | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside obtained in 85-90% yield from D-ribose in a one-pot procedure under ultrasound-assisted conditions [2]. |
| Quantified Difference | Demonstrates a reproducible and efficient protection strategy for the core scaffold, typically achieving yields of 85-90%. |
| Conditions | Reaction of D-ribose or its methyl glycoside with acetone/dimethoxypropane under acidic catalysis (H2SO4 or HClO4) in methanol. |
Why This Matters
This demonstrates that the core 2,3-O-isopropylidene scaffold can be obtained reliably in high yield, establishing a cost-effective foundation upon which the specialized 4-C-hydroxymethyl branch is built.
- [1] Carbohydrate Research. Synthesis of acetylenic sugars and uronic acids via two-carbon chain extension of d-ribose. 1977, 57, pp. 65-71. View Source
- [2] ChemicalBook. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside synthesis. View Source
